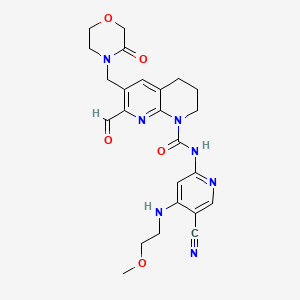
Fgfr4-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FGFR4-IN-1 is a highly selective and potent inhibitor of the fibroblast growth factor receptor 4 (FGFR4). This compound has been developed to target aberrant signaling through the fibroblast growth factor 19 (FGF19) and FGFR4 axis, which is implicated in various cancers, particularly hepatocellular carcinoma . This compound is designed to inhibit the kinase activity of FGFR4, thereby preventing the downstream signaling that promotes tumor growth and survival .
Aplicaciones Científicas De Investigación
FGFR4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
Mecanismo De Acción
FGFR4-IN-1 exerts its effects by binding to the kinase domain of FGFR4, thereby inhibiting its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival . The inhibition of FGFR4 signaling leads to reduced tumor growth and increased apoptosis in cancer cells .
Similar Compounds:
FGF401: Another highly selective FGFR4 inhibitor with similar potency and selectivity.
BLU9931: A covalent inhibitor of FGFR4 that forms a covalent bond with the kinase domain.
H3B-6527: A selective FGFR4 inhibitor with potent antitumor activity in preclinical models.
Uniqueness of this compound: this compound is unique due to its reversible-covalent binding mechanism, which allows for high selectivity and potency while minimizing off-target effects. This compound also exhibits excellent pharmacokinetic properties, making it a promising candidate for further development .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fgfr4-IN-1 interacts with FGFR4, inhibiting its kinase activity . This interaction is achieved through a reversible-covalent binding interaction, where this compound reacts with a cysteine residue at position 552 in the kinase domain of FGFR4 . This interaction leads to the inhibition of FGFR4, thereby disrupting the downstream signaling pathways it regulates .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting FGFR4, which in turn disrupts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the proliferation of FGF19-positive Hepatocellular Carcinoma (HCC) cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FGFR4 at the molecular level . This compound binds to FGFR4, leading to the inhibition of its kinase activity . This binding interaction disrupts the activation of several downstream signaling cascades, including the AKT and MAPK pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the FGFR4 signaling pathway . By inhibiting FGFR4, this compound disrupts the downstream signaling pathways, including the AKT and MAPK pathways .
Transport and Distribution
Given its role as an FGFR4 inhibitor, it’s likely that it interacts with FGFR4 at the cell membrane, where FGFR4 is typically located .
Subcellular Localization
The subcellular localization of this compound is likely to be at the cell membrane, where FGFR4 is typically located
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FGFR4-IN-1 involves a series of chemical reactions starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance scalability and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: FGFR4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are employed to introduce different substituents on the core scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Propiedades
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSXMGILYNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of Fgfr4-IN-1, and what are its downstream effects in the context of cancer research?
A1: this compound is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). While its precise mechanism of action isn't detailed in the provided abstracts, FGFR4 inhibitors typically function by blocking the binding of fibroblast growth factors (FGFs) to FGFR4. [] This inhibition disrupts downstream signaling pathways, including those involving AKT and MAPK, which are frequently dysregulated in cancer cells. [] By suppressing these pathways, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion in hepatocellular carcinoma cell lines. []
Q2: The research mentions the role of this compound in regulating PD-L1 expression. Can you elaborate on this connection and its potential implications for cancer therapy?
A2: One study found that this compound could suppress the expression of programmed death-ligand 1 (PD-L1) in hepatocellular carcinoma cells. [] This finding is significant because PD-L1 is an immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By downregulating PD-L1, this compound could potentially enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors. []
Q3: What is the role of signal transducer and activator of transcription 3 (STAT3) in the mechanism of action of this compound?
A3: Research suggests that STAT3 is involved in mediating the effects of this compound on PD-L1 expression. [] While this compound can suppress PD-L1, overexpression of STAT3 was found to reverse this inhibitory effect. [] Additionally, STAT3 overexpression promoted cancer cell migration and invasion, counteracting the suppressive effects of this compound on epithelial-mesenchymal transition (EMT). [] These findings highlight the complex interplay between FGFR4 signaling, STAT3 activity, and immune evasion mechanisms in cancer.
Q4: One study mentions the use of “Erdafitinib” in pediatric patients with FGFR alterations. What is the connection between Erdafitinib and this compound?
A4: While not explicitly stated in the provided abstracts, both Erdafitinib and this compound are inhibitors of FGFR. Erdafitinib is a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes (FGFR1, 2, 3, and 4). [] Depending on its specificity, this compound could be structurally similar to Erdafitinib or represent a distinct chemical entity with a narrower target profile. Further research is needed to confirm any direct relationship between these two compounds.
Q5: What are the potential implications of TAF15's regulation of Fgfr4 for future research directions?
A5: The discovery that the atypical RNA-binding protein TAF15 can regulate Fgfr4 expression in Xenopus tropicalis presents a compelling avenue for further research. [] This finding suggests that targeting TAF15 or its downstream effectors could be a potential strategy for modulating FGFR4 activity in cancer. [] Future studies could investigate the role of this regulatory axis in human cancers and explore its potential as a therapeutic target.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




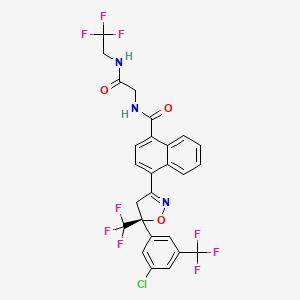

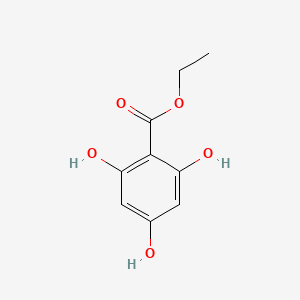
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)

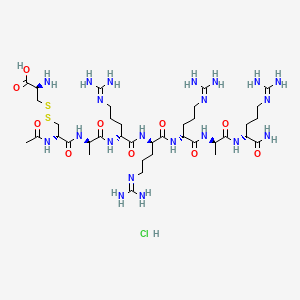


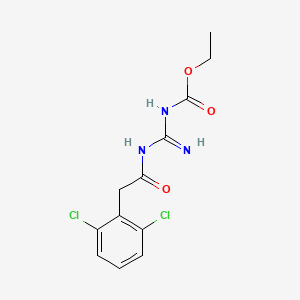

![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)